3-Azido-1,1,5-trimethylcyclohexane
Description
3-Azido-1,1,5-trimethylcyclohexane is a cyclohexane derivative featuring an azide (-N₃) group at the 3-position and methyl (-CH₃) groups at the 1,1,5-positions. This compound is of interest in organic synthesis due to the reactivity of the azide group, which participates in cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, to form 1,2,3-triazoles . Its structural uniqueness lies in the steric and electronic effects imparted by the methyl substituents, which influence reactivity and stability compared to other azido-cyclohexanes or heterocyclic azides.
Properties
IUPAC Name |
3-azido-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGCUPVDPTXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Azido-1,1,5-trimethylcyclohexane plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where it reacts with alkynes to form triazoles. This reaction is highly specific and efficient, making this compound a useful reagent in bioconjugation and labeling studies. The interactions of this compound with biomolecules are typically covalent, leading to stable and specific modifications.
Cellular Effects
This compound can influence various cellular processes. Its ability to participate in click chemistry reactions allows it to be used in labeling and tracking studies within cells. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. Additionally, this compound can impact gene expression by labeling nucleic acids or proteins associated with transcriptional regulation. These modifications can alter cellular metabolism and function, providing insights into the roles of specific biomolecules in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive azido group, which can form covalent bonds with alkynes through click chemistry reactions. This reaction is catalyzed by copper ions, leading to the formation of stable triazole linkages. The binding interactions of this compound with biomolecules are highly specific, allowing for precise modifications. These modifications can result in enzyme inhibition or activation, depending on the target biomolecule. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell signaling, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve specific biochemical modifications. It is important to carefully control the dosage to avoid adverse effects while maximizing the benefits of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its participation in click chemistry reactions. This compound can interact with enzymes and cofactors involved in these pathways, leading to the formation of stable triazole linkages. These interactions can affect metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic processes, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and effectiveness. The transport and distribution of this compound are critical for its use in biochemical studies, as they determine the accessibility of target biomolecules and the efficiency of labeling or modification reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as it determines the proximity to target biomolecules and the efficiency of biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Physical Properties
*Data scarcity noted for the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Azido-1,1,5-trimethylcyclohexane, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a brominated or chlorinated cyclohexane precursor (e.g., 3-bromo-1,1,5-trimethylcyclohexane) and perform nucleophilic substitution using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux. Optimize variables (temperature, solvent polarity, and stoichiometry) via factorial design, such as a fractional factorial approach, to minimize experimental runs while maximizing yield . Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via H/C NMR and IR spectroscopy (azide stretch at ~2100 cm⁻¹) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions and cyclohexane chair conformation via coupling constants and chemical shifts.
- Mass Spectrometry : Verify molecular ion ([M]⁺) alignment with the theoretical molecular weight (227.3 g/mol).
- IR Spectroscopy : Identify the characteristic azide N₃ stretch (~2100 cm⁻¹).
Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR/IR spectra) to resolve ambiguities .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported reactivity data for this compound under varying catalytic conditions?
- Methodological Answer :
- Reproducibility Framework : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents).
- In-Situ Monitoring : Employ techniques like in-situ IR or HPLC to track intermediate formation and reaction kinetics.
- Statistical Analysis : Apply ANOVA to identify statistically significant variables (e.g., catalyst loading, solvent) contributing to discrepancies .
Q. How can computational modeling elucidate the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Density Functional Theory (DFT) : Model ligand-metal interactions to predict binding modes (e.g., η¹ vs. η³ coordination) and stability.
- Molecular Dynamics (MD) : Simulate solvent effects and ligand flexibility in coordination complexes.
- Validation : Compare computational results with experimental data from X-ray crystallography or EXAFS spectroscopy .
Q. What experimental design principles are critical for investigating the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Quantify decomposition temperatures and enthalpy changes under controlled atmospheres (N₂ vs. O₂).
- Kinetic Modeling : Apply the Kissinger method to calculate activation energies from non-isothermal data.
- Design of Experiments (DoE) : Use a central composite design to optimize heating rates and sample masses for reliable kinetic parameter estimation .
Data-Driven Research Questions
Q. How can researchers leverage factorial design to optimize the regioselectivity of this compound in Huisgen cycloadditions?
- Methodological Answer :
- Variable Selection : Test factors like solvent polarity (e.g., water vs. THF), temperature, and catalyst type (Cu(I) vs. Ru-based).
- Response Surface Methodology (RSM) : Map the relationship between variables and regioselectivity (1,4- vs. 1,5-triazole products).
- Validation : Analyze products via LC-MS and H NMR to quantify regioselectivity ratios .
Q. What advanced spectroscopic techniques are recommended to study the conformational dynamics of this compound in solution?
- Methodological Answer :
- Dynamic NMR (DNMR) : Probe ring-flipping kinetics by monitoring coalescence temperatures of methyl group signals.
- 2D NOESY : Identify through-space interactions to confirm axial/equatorial substituent orientations.
- Computational Support : Compare experimental data with MD simulations of solvent-solute interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
